Cdc7-IN-10
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Overview
Description
Cdc7-IN-10 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex component 2-7 (MCM2-7) helicase complex . Inhibition of CDC7 has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in promoting uncontrolled cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-10 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using high-throughput screening methods to identify the best catalysts and solvents, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific reaction times .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound . Substitution reactions can result in the formation of various substituted analogs with different functional groups .
Scientific Research Applications
Cdc7-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
Cdc7-IN-10 exerts its effects by selectively inhibiting the activity of CDC7 kinase. CDC7 kinase phosphorylates the MCM2-7 helicase complex, which is essential for the initiation of DNA replication . By inhibiting CDC7, this compound disrupts the phosphorylation of MCM2-7, leading to the inhibition of DNA replication and cell cycle progression . This results in the accumulation of replication stress and DNA damage, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Cdc7-IN-10 is compared with other similar CDC7 inhibitors, such as:
PHA-767491: Another potent CDC7 inhibitor with similar mechanisms of action but different chemical structures.
This compound is unique due to its high selectivity and potency in inhibiting CDC7 kinase, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22F2N4O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(10R)-6,6-difluoro-10-[(3S)-2-oxabicyclo[2.2.2]octan-3-yl]-3-(1H-pyrazol-4-yl)-2-thia-8,11-diazatricyclo[6.4.1.04,13]trideca-1(13),3-dien-12-one |
InChI |
InChI=1S/C20H22F2N4O2S/c21-20(22)5-13-15-18(29-17(13)11-6-23-24-7-11)19(27)25-14(8-26(15)9-20)16-10-1-3-12(28-16)4-2-10/h6-7,10,12,14,16H,1-5,8-9H2,(H,23,24)(H,25,27)/t10?,12?,14-,16+/m1/s1 |
InChI Key |
YYQNXPWZKRBWGL-UXNDINCCSA-N |
Isomeric SMILES |
C1CC2CCC1[C@H](O2)[C@H]3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
Canonical SMILES |
C1CC2CCC1C(O2)C3CN4CC(CC5=C(SC(=C54)C(=O)N3)C6=CNN=C6)(F)F |
Origin of Product |
United States |
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